N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,17-7-3-5-15-6-4-11-20-18(15)17)21-14-19(9-1-2-10-19)16-8-12-24-13-16/h3-8,11-13,21H,1-2,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPAJIWRBRMZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiophene Ring: The thiophene ring is attached via a Friedel-Crafts acylation reaction, where the thiophene is reacted with an acyl chloride in the presence of a Lewis acid like aluminum chloride.
Cyclopentyl Methylation: The final step involves the alkylation of the thiophene-substituted quinoline with cyclopentylmethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, thereby blocking signal transduction pathways essential for cancer cell proliferation.
Material Science: The compound’s electronic properties could be exploited in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
Several compounds in patent filings share functional or structural similarities with N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide:
Key Observations:
Sulfonamide vs. Carboxylic Acid : The target compound’s sulfonamide group (vs. carboxylic acid in EP00342850 or GB02218983) likely improves membrane permeability and reduces pH-dependent ionization .
Thiophene vs.
Crystallinity: The Moldova patent compound demonstrates that quinoline-8-sulfonamide derivatives can form stable crystalline phases, suggesting that the target compound’s crystallinity could be optimized for formulation.
Pharmacological and Physicochemical Properties
Limited direct data on the target compound are available in the provided evidence. However, inferences can be drawn from analogues:
- Solubility : Sulfonamide-containing compounds (e.g., Moldova patent ) generally exhibit moderate aqueous solubility, whereas carboxylic acid derivatives (EP00342850) may require salt formation for bioavailability.
Biological Activity
N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a quinoline core with a sulfonamide group and a thiophene-cyclopentyl side chain. Its synthesis typically involves multi-step organic reactions, including the alkylation of 8-hydroxyquinoline derivatives with thiophene-containing alkyl groups. The resulting compound can undergo further modifications to enhance its biological activity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Quinoline | Quinoline |
| Thiophene | Thiophene |
| Cyclopentyl | Cyclopentyl |
| Sulfonamide | Sulfonamide |
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition zones in comparison to standard antibiotics.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established drugs like ciprofloxacin, indicating strong antibacterial potential.
- The compound demonstrated effectiveness against resistant strains, suggesting its utility in combating antibiotic resistance.
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies:
- Cell Line Testing : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability.
- Mechanistic Insights : The compound appears to influence mitochondrial pathways, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Table 2: Summary of Biological Activities
Q & A
Q. Optimization strategies :
- Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediates and byproducts .
- Use cyclopentyl methyl ether (CPME) as a solvent for improved selectivity in alkylation steps .
- Control temperature (±2°C) and pH (e.g., neutral for Friedel-Crafts) to minimize side reactions .
Advanced: How does the stereochemistry of the cyclopentylmethyl group influence the compound’s bioactivity, and what methods are used to analyze stereoisomers?
Answer:
The cyclopentylmethyl group introduces stereochemical complexity, potentially altering binding affinity to biological targets (e.g., enzymes or receptors). For example:
- Enantiomers may exhibit differing interactions with chiral binding pockets, as seen in similar sulfonamide modulators of nicotinic acetylcholine receptors .
Q. Analytical methods :
- Chiral chromatography : Separate stereoisomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated in related quinoline derivatives .
- Circular dichroism (CD) : Correlate optical activity with stereochemical purity .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key features should be identified?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene (δ ~6.8–7.5 ppm for aromatic protons) and cyclopentylmethyl groups (δ ~1.5–2.5 ppm for methylene protons) .
- HRMS : Validate molecular weight (C₁₉H₂₀N₂O₂S₂; [M+H]⁺ calcd. 380.10) and detect impurities .
- IR spectroscopy : Identify sulfonamide S=O stretches (~1320–1360 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .
Advanced: What strategies can be employed to modify the thiophene ring to enhance bioactivity, and how does this correlate with structure-activity relationships (SAR)?
Answer:
Modification strategies :
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to enhance electrophilicity and target binding .
- Oxidation : Convert thiophene to thiophene-S-oxide to modulate electronic properties and solubility .
Q. SAR insights :
- Analogues with pyrimidinyloxy or fluorophenyl groups (e.g., ) show improved kinase inhibition, suggesting heterocycle size and polarity are critical for bioactivity .
- Thiophene-to-furan substitution reduces metabolic stability but increases π-π stacking potential .
Basic: What are the primary applications of this compound in drug discovery, and what in vitro assays are recommended for initial bioactivity screening?
Answer:
Applications :
- Anticancer research : Targets kinases or DNA repair pathways due to quinoline’s intercalation potential .
- Antimicrobial development : Sulfonamide moiety inhibits dihydropteroate synthase in bacterial folate synthesis .
Q. Assays :
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence polarization assays for kinase or DHPS activity .
- MIC determination : Broth microdilution against Gram-positive/negative pathogens .
Advanced: How do solvent choice and reaction atmosphere affect the synthesis of intermediates, particularly during sulfonamide formation and alkylation steps?
Answer:
Critical factors :
- Sulfonamide formation : Use anhydrous dichloromethane (DCM) or DMF to prevent hydrolysis of SOCl₂. Maintain inert atmosphere (N₂/Ar) to avoid oxidation of intermediates .
- Alkylation : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinoline nitrogen. CPME improves yield in Friedel-Crafts steps due to high boiling point and low moisture sensitivity .
Q. Side reactions :
- Moisture leads to sulfonic acid byproducts during sulfonamide formation .
- Oxygen presence causes quinoline core oxidation, detectable via HPLC monitoring .
Basic: What are the common impurities formed during synthesis, and how can they be separated using purification techniques?
Answer:
Common impurities :
- Unreacted quinoline : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane). Remove via column chromatography (silica gel, 60–120 mesh) .
- Di-alkylated byproducts : Formed during cyclopentylmethyl addition. Use gradient elution (5→20% EtOAc in hexane) for separation .
Q. Purification methods :
- Recrystallization : Use ethanol/water mixtures for final product polishing .
- Preparative HPLC : C18 columns with acetonitrile/water mobile phases resolve closely eluting sulfonamide derivatives .
Advanced: How can computational chemistry be applied to predict the binding affinity of this compound with biological targets such as kinases or GPCRs?
Answer:
Computational strategies :
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR) using PDB structures (e.g., 1M17). Focus on π-π interactions between quinoline and Phe residues .
- Molecular dynamics (MD) simulations : Assess stability of sulfonamide-target hydrogen bonds over 100 ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Correlate thiophene substituent electronegativity with IC₅₀ values using datasets from analogues .
Q. Validation :
- Compare predicted binding modes with crystallographic data from related complexes (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
